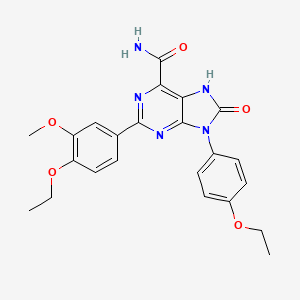

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 2-position bears a 4-ethoxy-3-methoxyphenyl moiety, while the 9-position is occupied by a 4-ethoxyphenyl group. The 8-oxo group introduces a ketone functionality, influencing hydrogen-bonding interactions and redox properties.

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5/c1-4-32-15-9-7-14(8-10-15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-6-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKHOQOAGGJZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 898442-55-2, is a purine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.5 g/mol . The structure features two ethoxy-substituted phenyl groups and an oxo group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O5 |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 898442-55-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and enzymes involved in cell signaling pathways. Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression and other diseases.

- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other purine derivatives that target specific kinases involved in tumor growth.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antitumor Activity

Research indicates that purine derivatives can exhibit significant antitumor effects. For instance:

- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

There is evidence suggesting that the compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- In Vitro Studies : A study focusing on purine derivatives reported that certain compounds showed IC50 values in the low micromolar range against cancer cell lines, indicating potent inhibitory effects on cell growth.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent positioning on the phenyl rings for enhancing biological activity. Compounds with electron-donating groups at specific positions exhibited improved potency against targeted kinases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with related purine derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(4-ethoxyphenyl)-8-oxo-7H-purine | Antitumor activity | 5.0 |

| 9-(4-methoxyphenyl)-8-oxo-7H-purine | Kinase inhibition | 3.2 |

| 2-(4-fluorophenyl)-9-(4-methoxyphenyl) | Anti-inflammatory | 10.0 |

Comparison with Similar Compounds

Comparison with Structural Analogs

a) 2-(4-Hydroxyphenylamino)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 1022155-73-2)

- Key Differences: Substituent at position 2: 4-hydroxyphenylamino (electron-donating NH group) vs. 4-ethoxy-3-methoxyphenyl (bulkier alkoxy substituents). Substituent at position 9: 2-methoxyphenyl (ortho-methoxy) vs. 4-ethoxyphenyl (para-ethoxy).

- Synthetic Notes: Unlike the target compound, this analog incorporates an amino group, which may enhance solubility but reduce metabolic stability due to susceptibility to oxidation .

b) 2-(4-Ethoxyphenyl)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 869069-21-6)

- Key Differences :

- Substituent at position 2: 4-ethoxyphenyl (para-ethoxy) vs. 4-ethoxy-3-methoxyphenyl (dual substitution).

- Substituent at position 9: 2-methoxyphenyl (sterically hindered ortho-substituent) vs. 4-ethoxyphenyl.

- Applications: This compound is noted for its high purity and scalability in synthesis, suggesting superior manufacturability compared to the target compound, which has more complex substitution patterns .

c) 9-(4-Ethoxyphenyl)-2-(4-Methylphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

- Key Differences: Substituent at position 2: 4-methylphenyl (non-polar methyl group) vs. 4-ethoxy-3-methoxyphenyl.

d) 8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-8-Oxo-7H-Purine-6-Carboxamide (CAS 64440-99-9)

- Key Differences :

Structural and Functional Implications

- Electronic Effects: The target compound’s 3-methoxy and 4-ethoxy groups create electron-rich aromatic rings, favoring interactions with polar enzyme pockets. In contrast, methyl or non-alkoxy substituents (e.g., CAS 64440-99-9) prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.